3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
CAS No.:
Cat. No.: VC14809801
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21NO4 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-11-methyl-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
| Standard InChI | InChI=1S/C24H21NO4/c1-15-11-21-20(23-22(15)18-5-3-4-6-19(18)24(26)29-23)13-25(14-28-21)12-16-7-9-17(27-2)10-8-16/h3-11H,12-14H2,1-2H3 |
| Standard InChI Key | SMPGZSQKESTSQS-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(CN(CO2)CC3=CC=C(C=C3)OC)C4=C1C5=CC=CC=C5C(=O)O4 |
Introduction
The compound 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one is a complex organic molecule belonging to the class of chromeno-oxazines. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific structure of this compound suggests potential applications in medicinal chemistry due to its unique fusion of benzyl and methoxy groups with a chromeno-oxazine core.
Pharmacological Activities
Chromeno-oxazines have been studied for their potential pharmacological activities. While specific data on 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one might be limited, related compounds have shown:
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Anti-inflammatory Activity: Chromeno-oxazines can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
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Antimicrobial Activity: These compounds have been found to exhibit activity against various microorganisms, suggesting their use in antimicrobial therapies.
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Anticancer Activity: Some chromeno-oxazines have demonstrated cytotoxic effects on cancer cells, indicating potential applications in oncology.
| Pharmacological Activity | Mechanism | Potential Applications |
|---|---|---|
| Anti-inflammatory | Inhibition of inflammatory pathways | Treatment of inflammatory diseases |
| Antimicrobial | Interference with microbial cell wall synthesis or DNA replication | Antimicrobial therapies |
| Anticancer | Induction of apoptosis in cancer cells | Oncology treatments |
Research Findings
Research on chromeno-oxazines often focuses on their structural modifications to enhance bioactivity. Studies have shown that substituents like methoxy groups can significantly influence the biological activity of these compounds by altering their solubility and interaction with biological targets.
Structural Modifications
Structural modifications, such as the introduction of alkyl or aryl groups, can enhance the lipophilicity and bioavailability of chromeno-oxazines. The presence of a 4-methoxybenzyl group in 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one may contribute to its solubility and interaction with biological targets.
Bioavailability and Toxicity
The bioavailability and toxicity of chromeno-oxazines are crucial factors in their development as therapeutic agents. While detailed toxicity studies on 3-(4-methoxybenzyl)-11-methyl-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one are not available, related compounds have shown varying levels of toxicity, emphasizing the need for thorough pharmacokinetic and toxicological evaluations.
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